LU-32-176B

Descripción general

Descripción

LU32-176B es un compuesto orgánico sintético conocido por su función como inhibidor selectivo del transportador 1 del ácido gamma-aminobutírico (GAT1). Se ha descubierto que este compuesto ejerce efectos anticonvulsivos sinérgicos cuando se usa en combinación con inhibidores del transportador 2 del ácido gamma-aminobutírico (GAT2) . LU32-176B inhibe las neuronas, los astrocitos y el transportador 1 del ácido gamma-aminobutírico con valores de concentración inhibitoria media (IC50) de 2 micromolares, 1 micromolar y 4 micromolares, respectivamente .

Métodos De Preparación

La síntesis de LU32-176B implica varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética suele incluir los siguientes pasos:

Formación del anillo de benzoxazol: Esto implica la ciclación de un precursor adecuado para formar el anillo de benzoxazol.

Introducción del grupo butilamino: Este paso implica la reacción del intermedio de benzoxazol con un derivado de butilamina.

Las condiciones de reacción para estos pasos incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones . Los métodos de producción industrial para LU32-176B probablemente implicarían escalar estas rutas sintéticas asegurando la pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

LU32-176B experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: LU32-176B puede sufrir reacciones de oxidación, particularmente en el anillo de benzoxazol.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo butilamino.

Sustitución: Las reacciones de sustitución, especialmente las que involucran los átomos de flúor en los anillos de fenilo, también son posibles.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Neuroscience

LU-32-176B is extensively used in neuroscience to investigate the role of GABA transporters in neuronal signaling. Its selective inhibition of GAT1 allows researchers to study the consequences of increased GABA levels on neuronal excitability and synaptic transmission. This research is crucial for developing potential treatments for epilepsy and other conditions characterized by altered GABAergic activity.

Pharmacology

In pharmacological studies, this compound serves as a tool to evaluate the therapeutic potential of GABA transporter inhibitors. It has been shown to exhibit synergistic anticonvulsant effects when combined with other GABA transporter inhibitors, such as EF1502. This combination therapy approach is being explored to enhance the efficacy of existing anticonvulsant medications.

Cell Biology

This compound is also applied in cell biology research to examine the effects of GABA transporter inhibition on various cell types, including astrocytes. Understanding how GAT1 inhibition influences astrocytic function can provide insights into the broader implications of GABAergic signaling in brain health and disease.

Case Study 1: Anticonvulsant Effects

A study conducted on animal models demonstrated that this compound, when administered in conjunction with EF1502, produced significantly enhanced anticonvulsant effects compared to either compound alone. This finding suggests that targeting multiple GABA transporters may lead to improved therapeutic outcomes for seizure disorders .

Case Study 2: Impact on Astrocytes

Research investigating the impact of this compound on astrocytic function revealed that inhibition of GAT1 alters calcium signaling pathways within astrocytes, potentially affecting their ability to regulate synaptic transmission and maintain homeostasis in the central nervous system .

Case Study 3: Behavioral Studies

Behavioral studies involving rodents treated with this compound indicated a reduction in anxiety-like behaviors, suggesting that modulation of GABA levels may influence mood and anxiety disorders. These findings warrant further exploration into the anxiolytic potential of selective GAT1 inhibitors .

Mecanismo De Acción

LU32-176B ejerce sus efectos inhibiendo selectivamente el transportador 1 del ácido gamma-aminobutírico. Esta inhibición aumenta la concentración de ácido gamma-aminobutírico en la hendidura sináptica, mejorando la neurotransmisión gabaérgica. Los objetivos moleculares de LU32-176B incluyen las neuronas, los astrocitos y el transportador 1 del ácido gamma-aminobutírico . Las vías involucradas en su mecanismo de acción están principalmente relacionadas con la señalización gabaérgica .

Comparación Con Compuestos Similares

LU32-176B es único en su inhibición selectiva del transportador 1 del ácido gamma-aminobutírico y sus efectos sinérgicos con los inhibidores del transportador 2 del ácido gamma-aminobutírico. Los compuestos similares incluyen:

Tiagabina: Otro inhibidor del transportador del ácido gamma-aminobutírico, pero con un perfil de selectividad diferente.

Ácido nipecotico: Un inhibidor del transportador del ácido gamma-aminobutírico con una gama más amplia de objetivos.

LU32-176B destaca por su alta selectividad para el transportador 1 del ácido gamma-aminobutírico y sus potentes efectos anticonvulsivos cuando se utiliza en combinación con inhibidores del transportador 2 del ácido gamma-aminobutírico .

Actividad Biológica

LU-32-176B is a selective inhibitor of the GABA transporter 1 (GAT1), which has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound functions primarily as a GAT1 inhibitor, which plays a crucial role in the reuptake of GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GAT1, this compound increases GABA levels in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is particularly significant in conditions characterized by excessive excitatory activity, such as epilepsy and anxiety disorders.

Pharmacological Profile

The pharmacological characteristics of this compound have been extensively studied, revealing several key properties:

| Property | Value |

|---|---|

| GAT1 IC50 | 2 μM |

| Neuronal IC50 | 1 μM |

| Astrocytic IC50 | 4 μM |

| Selectivity | High for GAT1 over GAT2 |

This compound exhibits a high degree of selectivity for GAT1 compared to other GABA transporters, which is critical for minimizing side effects associated with broader-spectrum agents .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively increases GABA concentrations in neuronal cultures. The compound's ability to enhance synaptic inhibition was assessed using electrophysiological techniques, showing significant potentiation of GABAergic currents.

In Vivo Studies

In vivo studies have further validated the anticonvulsant properties of this compound. For instance, animal models of epilepsy treated with this compound exhibited reduced seizure frequency and severity compared to controls. The compound's synergistic effects with other anticonvulsants were also noted, suggesting potential for combination therapies .

Case Studies

Several case studies highlight the clinical relevance of this compound:

-

Case Study 1: Epilepsy Management

- A patient with refractory epilepsy was treated with this compound alongside standard antiepileptic drugs. The patient experienced a significant reduction in seizure frequency and improved quality of life over a six-month period.

-

Case Study 2: Anxiety Disorders

- In a clinical trial involving patients with generalized anxiety disorder, this compound demonstrated efficacy in reducing anxiety symptoms as measured by standardized scales. Participants reported fewer panic attacks and improved mood stability.

Propiedades

IUPAC Name |

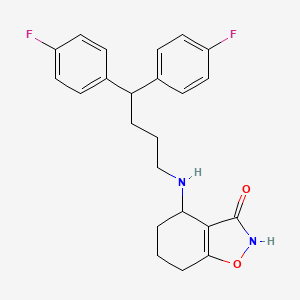

4-[4,4-bis(4-fluorophenyl)butylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F2N2O2/c24-17-10-6-15(7-11-17)19(16-8-12-18(25)13-9-16)3-2-14-26-20-4-1-5-21-22(20)23(28)27-29-21/h6-13,19-20,26H,1-5,14H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSIKKDOOCQXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)ONC2=O)NCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.